

Optimizing VPC-18005 dosage for maximum efficacy

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Compound of Interest		
Compound Name:	VPC-18005	
Cat. No.:	B15588219	Get Quote

Technical Support Center: VPC-18005

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of **VPC-18005** for maximum efficacy in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for VPC-18005?

A1: **VPC-18005** is a small molecule antagonist of the ETS-related gene (ERG) transcription factor.[1][2][3] It functions by directly binding to the ERG-ETS domain, which sterically hinders the binding of ERG to DNA.[2][4][5] This inhibition of the ERG-DNA interaction disrupts ERG-induced gene transcription, which is a key driver in approximately half of all prostate cancer cases.[2][3][4]

Q2: What is the recommended starting concentration for in vitro experiments?

A2: The optimal concentration of **VPC-18005** depends on the specific cell line and the biological endpoint being measured. Based on published data, a concentration range of 3-10 μ M is a good starting point for most in vitro assays. For instance, the IC50 for inhibiting ERG transcriptional activity was found to be 3 μ M in PNT1B-ERG cells and 6 μ M in VCaP cells.[4][6] [7] A concentration of 5 μ M has been effectively used to inhibit cell migration and invasion.[4][6]



Q3: Is VPC-18005 cytotoxic?

A3: **VPC-18005** has been shown to have low cytotoxicity at its effective concentrations.[4][6] Studies have demonstrated that treatment with **VPC-18005** at concentrations up to 25 μ M did not decrease the viability of either ERG-expressing (PNT1B-ERG and VCaP) or non-ERG expressing (PC3) prostate cells.[4][6][8] This is in contrast to other ERG inhibitors like YK-4-279, which showed cytotoxicity at doses \geq 5 μ M.[4][6][7]

Q4: How stable is **VPC-18005** in solution?

A4: **VPC-18005** is soluble in media and demonstrates good stability, remaining 93% stable for at least 3 days.[4][6][7][8] For storage, the compound in DMSO can be stored at -80°C for 6 months or at -20°C for 1 month, protected from light.[5]

Q5: What is the solubility of **VPC-18005**?

A5: **VPC-18005** is soluble in DMSO at 10 mM and is also soluble in cell culture media.[1][4]

Troubleshooting Guide

Issue 1: Sub-optimal inhibition of ERG transcriptional activity.

- Possible Cause 1: Insufficient concentration.
 - Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a range of 1 μM to 25 μM. The IC50 values are 3 μM for PNT1B-ERG and 6 μM for VCaP cells.[4][6][7]
- Possible Cause 2: High levels of ERG protein expression.
 - Solution: High levels of ERG expression can counteract the inhibitory effects of VPC-18005.[4][6][7] Consider verifying the ERG expression level in your cell line. If transiently overexpressing ERG, you may need to increase the concentration of VPC-18005.
- Possible Cause 3: Compound degradation.
 - Solution: Although VPC-18005 is stable, ensure proper storage conditions are maintained (-80°C for long-term storage in DMSO).[5] Prepare fresh dilutions in media for each



experiment.

Issue 2: Inconsistent results in cell migration or invasion assays.

- Possible Cause 1: Sub-optimal VPC-18005 concentration.
 - Solution: A concentration of 5 μM has been shown to be effective.[4][6] Titrate the
 concentration of VPC-18005 in your assay to find the optimal inhibitory dose without
 affecting cell viability.
- · Possible Cause 2: Cell density and health.
 - Solution: Ensure that cells are healthy and seeded at the correct density for the assay.
 Overtly confluent or sparse cultures can lead to variability in migration and invasion rates.

Issue 3: Unexpected cytotoxicity observed.

- Possible Cause 1: Compound precipitation.
 - Solution: While soluble, high concentrations in media with low serum might lead to precipitation. Visually inspect the media for any precipitate. Ensure the final DMSO concentration is low and consistent across all treatments.
- Possible Cause 2: Off-target effects at very high concentrations.
 - Solution: Although non-toxic at active concentrations, it's good practice to confirm that the
 observed effects are specific to ERG inhibition.[4][6] Use a non-ERG expressing cell line
 (e.g., PC3) as a negative control to assess off-target toxicity.[4][6]

Data Presentation

Table 1: In Vitro Efficacy of VPC-18005



Parameter	Cell Line	Concentration	Result
IC50 (Luciferase Reporter)	PNT1B-ERG	3 μΜ	50% inhibition of ERG transcriptional activity[4][6][7]
IC50 (Luciferase Reporter)	VCaP	6 μΜ	50% inhibition of ERG transcriptional activity[4][6][7]
Migration/Invasion	PNT1B-ERG	5 μΜ	Significant reduction in cell migration and invasion[4][6]
Gene Expression	VCaP	25 μΜ	Inhibition of ERG- regulated gene, SOX9[4][7]
Cell Viability	PNT1B-ERG, VCaP, PC3	0.2 - 25 μΜ	No significant decrease in cell viability[4][6][8]

Table 2: In Vivo Efficacy of VPC-18005 (Zebrafish Xenograft Model)

Treatment	Concentration	Result
VPC-18005	1 μΜ	20-30% decrease in cancer cell dissemination[5]
VPC-18005	10 μΜ	20-30% decrease in cancer cell dissemination[5][7]

Experimental Protocols

- 1. Luciferase Reporter Assay for ERG Transcriptional Activity
- Objective: To quantify the inhibitory effect of **VPC-18005** on ERG-mediated gene transcription.



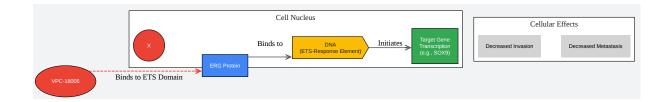
Methodology:

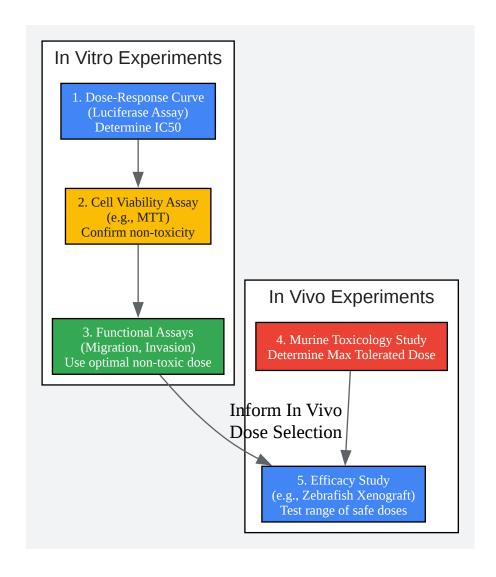
- Seed ERG-expressing cells (e.g., PNT1B-ERG, VCaP) in a 96-well plate.
- Co-transfect cells with a firefly luciferase reporter plasmid containing ETS-response elements (e.g., pETS-luc) and a Renilla luciferase control plasmid.
- After 24 hours, treat the cells with a range of **VPC-18005** concentrations (e.g., 0.1 μ M to 100 μ M) or DMSO as a vehicle control.
- Incubate for an additional 24-48 hours.
- Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
- Normalize the firefly luciferase activity to the Renilla luciferase activity.
- Plot the normalized luciferase activity against the log of the inhibitor concentration to determine the IC50 value.[7][8][9]
- 2. Cell Migration Assay (Real-Time Cell Analysis)
- Objective: To assess the effect of VPC-18005 on the migratory capacity of cancer cells.
- Methodology:
 - Seed ERG-expressing cells (e.g., PNT1B-ERG) in the upper chamber of a specialized microelectronic sensor-containing plate (e.g., xCELLigence CIM-Plate).
 - Add chemoattractant (e.g., serum-containing media) to the lower chamber.
 - Allow cells to settle and begin migrating for approximately 24 hours.
 - Add VPC-18005 (e.g., 5 μM) or DMSO to the upper chamber.
 - Monitor cell migration in real-time by measuring changes in electrical impedance as cells migrate through the microporous membrane.



• The normalized cell index is used as a measure of cell migration.[4][6]

Mandatory Visualizations





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